N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide
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Overview
Description
N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide is a complex organic compound with the molecular formula C17H16N4O6 It is characterized by the presence of a nitrophenoxy group, an acyl hydrazine moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of 4-nitrophenoxyacetic acid: This is achieved by reacting 4-nitrophenol with chloroacetic acid in the presence of a base.
Acylation: The 4-nitrophenoxyacetic acid is then acylated with hydrazine hydrate to form the corresponding hydrazide.
Coupling Reaction: The hydrazide is coupled with 4-acetamidobenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Scientific Research Applications
N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acyl hydrazine moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-nitrophenoxy)phenyl)acetamide
- N-(4-acetylphenyl)-2-(4-nitrophenoxy)acetamide
- N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
Uniqueness
N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenoxy and acyl hydrazine moieties allows for diverse interactions with chemical reagents and biological targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C17H16N4O6 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[4-[[[2-(4-nitrophenoxy)acetyl]amino]carbamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H16N4O6/c1-11(22)18-13-4-2-12(3-5-13)17(24)20-19-16(23)10-27-15-8-6-14(7-9-15)21(25)26/h2-9H,10H2,1H3,(H,18,22)(H,19,23)(H,20,24) |
InChI Key |
MDTOSYJVURLXRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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